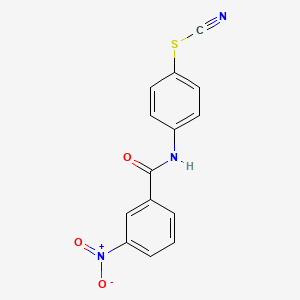
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone is a chemical compound with the molecular formula C14H12O4. It is a type of benzophenone derivative, characterized by the presence of hydroxyl groups and a methyl group attached to the phenyl rings. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone typically involves the condensation of 2,4-dihydroxy-3-methylbenzaldehyde with 4-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives.
Applications De Recherche Scientifique
(2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3-Dihydroxy-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.
(2,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone: Lacks the methyl group present in (2,4-Dihydroxy-3-methylphenyl)(4-hydroxyphenyl)methanone.
2,4,4’-Trihydroxybenzophenone: Contains an additional hydroxyl group compared to this compound.
Uniqueness
The presence of both hydroxyl and methyl groups in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
79861-84-0 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(2,4-dihydroxy-3-methylphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H12O4/c1-8-12(16)7-6-11(13(8)17)14(18)9-2-4-10(15)5-3-9/h2-7,15-17H,1H3 |
Clé InChI |
BEODKXGVPVGTPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)C(=O)C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



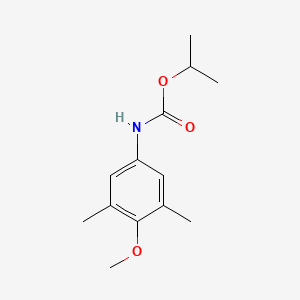
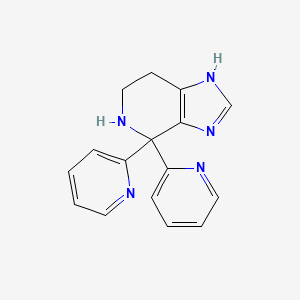
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)


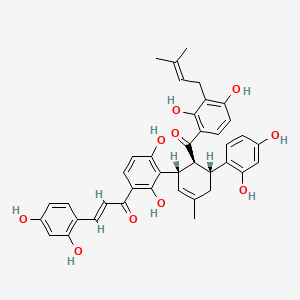
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
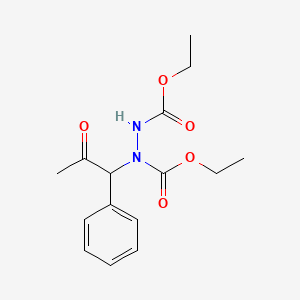
silane](/img/structure/B14417441.png)

